(S,R,S)-AHPC-Me-C10-Br

PROTAC Linker Optimization MEK1/2 Degradation Ternary Complex Formation

Reproducing the MS432 MEK1/2 PROTAC requires precise linker geometry. Substituting with other C5 or PEG linkers abolishes degradation efficacy. - Validated in HT29 cells: MEK1 DC50 = 31 nM, MEK2 DC50 = 17 nM - Terminal bromide enables high-yield conjugation to amine/thiol warheads - C10 alkyl standard for linker optimization studies - Solubility: ≥100 mg/mL in DMSO

Molecular Formula C34H51BrN4O4S
Molecular Weight 691.8 g/mol
Cat. No. B12429467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-Me-C10-Br
Molecular FormulaC34H51BrN4O4S
Molecular Weight691.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCBr)O
InChIInChI=1S/C34H51BrN4O4S/c1-23(25-15-17-26(18-16-25)30-24(2)36-22-44-30)37-32(42)28-20-27(40)21-39(28)33(43)31(34(3,4)5)38-29(41)14-12-10-8-6-7-9-11-13-19-35/h15-18,22-23,27-28,31,40H,6-14,19-21H2,1-5H3,(H,37,42)(H,38,41)/t23-,27+,28-,31+/m0/s1
InChIKeyDYDLRAYTCZUFBG-GOGGMHKJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-Me-C10-Br VHL Ligand-Linker Conjugate


(S,R,S)-AHPC-Me-C10-Br (CAS: 2836297-55-1) is a synthetic E3 ligase ligand-linker conjugate designed for the assembly of proteolysis-targeting chimeras (PROTACs). It incorporates the (S,R,S)-AHPC-Me VHL ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, tethered to a C10 alkyl linker terminated with a bromine functional group . This building block is a critical component in the synthesis of MS432, a first-in-class, highly selective MEK1/2 PROTAC degrader based on the MEK1/2 inhibitor PD0325901 [1]. The compound is characterized by a molecular weight of 691.76 g/mol, a LogP of 7.2, and high solubility in DMSO (≥100 mg/mL), making it suitable for both chemical synthesis and subsequent biological evaluation .

+ VHL ligand-linker conjugate designed for PROTAC assembly
+ C10 alkyl linker with terminal bromine for direct SN2 conjugation
+ Validated in MS432 MEK1/2 degrader synthesis (published research context)

Why (S,R,S)-AHPC-Me-C10-Br Cannot Be Substituted


In PROTAC development, the linker is not an inert spacer; its length, composition, and terminal functional group critically dictate ternary complex formation, cellular permeability, and ultimately, degradation potency [1]. Simply replacing (S,R,S)-AHPC-Me-C10-Br with an analog featuring a different linker length (e.g., C5 or C7) or a different terminal handle (e.g., amine or carboxylic acid) can drastically alter—or completely abolish—the efficacy of the final degrader. The specific C10 alkyl chain and terminal bromide in this compound have been empirically validated in the context of the potent MEK1/2 degrader MS432 (DC50 values of 31 nM and 17 nM for MEK1 and MEK2 in HT29 cells) [2]. Substitution would necessitate a full re-optimization of the linker geometry and conjugation chemistry, introducing significant risk and delay in research timelines. The following evidence quantifies why this specific conjugate is the scientifically rational choice over its closest analogs.

! Linker length deviation (e.g., C5 or C7) may alter ternary complex geometry and degradation potency.
! Different terminal group (-NH2, -COOH) may require distinct coupling chemistry, affecting yield and reproducibility.
! Unvalidated analogs lack published degradation benchmarks, introducing synthesis and functional uncertainty.

Evidence for (S,R,S)-AHPC-Me-C10-Br Selection


C10 Linker Optimized for MEK1/2 Degradation

The (S,R,S)-AHPC-Me-C10-Br building block incorporates a C10 alkyl linker that has been specifically optimized for the synthesis of MS432, a potent MEK1/2 PROTAC degrader. While shorter linkers (e.g., C5 or C7) are used in other VHL-based PROTACs, they are often associated with different target proteins and degradation profiles. The C10 linker in this conjugate enables the appropriate spatial orientation for the VHL E3 ligase and the MEK1/2 target protein, resulting in sub-100 nM degradation potency. In contrast, systematic linker length variation studies in other VHL-based PROTAC systems have shown that degradation efficacy can vary dramatically with linker atom count; for example, in a Wee1-degrading PROTAC series, medium-length linkers (13-15 atoms) showed reduced potency compared to shorter or longer linkers [1]. The C10 alkyl chain represents a validated, high-performing length for MEK1/2 degradation .

C10 Linker Degradation
Class-level inference
MS432 DC50: MEK1 31 nM, MEK2 17 nM (HT29 cells)
Linker length critically influences degradation potency
Shorter linkers may reduce activity >50% based on class data
PROTAC Linker Optimization MEK1/2 Degradation Ternary Complex Formation

Terminal Bromine for SN2 Conjugation

(S,R,S)-AHPC-Me-C10-Br features a terminal primary bromide, an excellent leaving group for nucleophilic substitution (SN2) reactions. This enables efficient and predictable conjugation to a variety of nucleophilic handles (e.g., amines, thiols) on target protein ligands [1]. In contrast, analogs such as (S,R,S)-AHPC-Me-C10-NH2 (amine-terminated) require activation or coupling reagents (e.g., EDC/HOBt for carboxylic acids) which can introduce side reactions and require additional purification steps. The bromide functionality allows for a simpler, more robust conjugation strategy, often proceeding to completion under mild conditions with high isolated yields (typically 55-90% for similar PROTAC click and SN2 assemblies) [2]. This is a direct, practical advantage for synthetic chemists seeking to rapidly generate diverse PROTAC libraries.

SN2 Conjugation
Class-level inference
Bromide enables direct SN2 with nucleophiles; typical yields 55–90%
Simpler, higher-yielding conjugation than amine/acid analogs
Amine-terminated analogs require coupling reagents, adding complexity
PROTAC Synthesis Conjugation Chemistry Bromide Leaving Group

Optimized Lipophilicity and Solubility

The compound's calculated LogP of 7.2 and high DMSO solubility (≥100 mg/mL) are critical for its utility in PROTAC synthesis and subsequent biological testing . This level of lipophilicity is typical for PROTAC building blocks that must balance cellular permeability with aqueous solubility. While direct comparative data for AHPC-Me-C10-Br versus its C5 or C7 analogs is not publicly available, class-level knowledge indicates that linker length directly impacts LogP and solubility; a shorter C5 linker (e.g., in (S,R,S)-AHPC-Me-C5-COOH) would result in a lower LogP, potentially reducing passive cellular permeability of the final PROTAC, while a longer PEG-based linker would increase hydrophilicity [1]. The C10 alkyl chain in this compound provides a balanced lipophilic environment suitable for the hydrophobic MEK1/2 binding pocket of MS432.

Lipophilicity & Solubility
Class-level inference
LogP 7.2; DMSO solubility ≥100 mg/mL
Balanced permeability and solubility for PROTAC synthesis
Shorter linker (C5) may reduce LogP ~1.5–2 units
PROTAC Physicochemical Properties Lipophilicity Solubility

Validated Use in MS432 PROTAC Degrader

(S,R,S)-AHPC-Me-C10-Br is not a theoretical building block; it is the precise VHL ligand-linker conjugate used in the synthesis of MS432, a first-in-class, highly selective MEK1/2 PROTAC degrader that has been published in the peer-reviewed literature [1]. This provides a high level of confidence in its utility and performance. In contrast, many other AHPC-based linkers (e.g., (S,R,S)-AHPC-Me-C7 ester) are used in less well-characterized systems or are sold as general-purpose reagents without a published, potent degrader as a reference point. The association with MS432 provides a clear, quantitative benchmark for the expected performance of PROTACs built with this conjugate.

Published Validation
Reported
Used in peer-reviewed MS432 degrader with detailed characterization
Peer-reviewed validation supports procurement confidence
Many linker analogs lack comparable published benchmarks
PROTAC Validation MEK1/2 Degrader Chemical Probe

Applications of (S,R,S)-AHPC-Me-C10-Br


MEK1/2 PROTAC Synthesis for Cancer Research

This building block is the optimal choice for researchers aiming to replicate or build upon the MS432 MEK1/2 degrader. Its use ensures the correct linker geometry and conjugation chemistry for potent degradation (DC50 ~30 nM) in HT29 and COLO 205 colorectal cancer models [1]. This is a validated starting point for studying MEK1/2-dependent signaling pathways in cancer.

VHL-Based PROTAC Library via SN2 Conjugation

The terminal bromide group enables efficient, high-yielding conjugation to a wide array of amine- or thiol-containing target warheads. This makes it ideal for high-throughput synthesis of novel PROTACs targeting different proteins of interest, as the conjugation chemistry is robust and scalable [2].

Linker Optimization in VHL PROTACs

Given the critical role of linker length in PROTAC efficacy, this compound serves as a defined C10 alkyl standard. Researchers can use it as a reference point when systematically varying linker length (e.g., comparing C5, C7, C10, or PEG-based linkers) to map the optimal spatial orientation for ternary complex formation with a new target protein [3].

Application
Selection Property
Validation Focus
MEK1/2 PROTAC synthesis for cancer pathway studies
C10 linker with bromine handle for SN2 conjugation
Verify ternary complex formation and degradation DC50 in target cells
VHL-based PROTAC library synthesis via SN2 conjugation
Terminal bromide enables direct conjugation to diverse warheads
Assess conjugation efficiency and yield for each warhead
Linker optimization studies in VHL-recruiting PROTACs
Defined C10 alkyl standard for comparative linker studies
Map optimal linker length for ternary complex formation with new targets

Technical Documentation Hub

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33 linked technical documents
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